

# Preclinical Toxicology of Ziprasidone Mesylate: A Technical Guide

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## Compound of Interest

Compound Name: Ziprasidone mesylate

Cat. No.: B1218695

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## Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] It exhibits a unique receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[2][3] This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on **ziprasidone mesylate** to support its clinical development and define its safety profile. The data presented herein is crucial for understanding the potential target organ toxicities and safety margins of this compound.

## Acute, Subchronic, and Chronic Toxicity

Repeat-dose toxicity studies are fundamental in characterizing the safety profile of a new chemical entity. For ziprasidone, these studies were conducted in various species to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[4]

## Table 1: Summary of Repeat-Dose Toxicity Studies

Study Type	Species	Duration	Route of Administration	Key Findings	NOAEL
Subchronic	Rat	1 month	Intramuscular (IM)	Highest attainable dose due to volume considerations.	4 mg/kg
Chronic	Rat	24 months	Dietary	No evidence of increased tumor incidence. No effect on survival.	Not explicitly stated
Chronic	Mouse	24 months	Dietary	No effect on survival. Increased incidence of mammary gland and pituitary tumors in females.	Not explicitly stated

NOAEL: No-Observed-Adverse-Effect-Level

## Carcinogenicity

Long-term carcinogenicity studies are a critical component of the preclinical safety evaluation for drugs intended for chronic use.

## Experimental Protocol: Carcinogenicity Studies

Lifetime carcinogenicity studies were performed in both rats and mice to assess the tumorigenic potential of ziprasidone. In these studies, animals were administered ziprasidone in their diet for 24 months.

- Rat Study: Ziprasidone was administered at doses of 2, 6, or 12 mg/kg/day.
- Mouse Study: Doses of 50, 100, or 200 mg/kg/day were used.<sup>[5]</sup>

**Table 2: Summary of Carcinogenicity Study Findings**

Species	Sex	Findings
Rat	Male & Female	No evidence of an increased incidence of tumors compared to control groups.
Mouse	Male	No increase in the incidence of tumors relative to controls.
Mouse	Female	Dose-related increases in the incidences of pituitary gland adenoma and carcinoma, and mammary gland adenocarcinoma at all tested doses.

The proliferative changes observed in the pituitary and mammary glands of female mice are considered to be prolactin-mediated, a common finding for antipsychotic agents with dopamine receptor antagonism. In a 1-month study, female mice showed increased serum prolactin levels, while rats in a 5-week study did not show this effect at the doses used in the carcinogenicity study.

## Genotoxicity

A battery of in vitro and in vivo tests was conducted to evaluate the potential of ziprasidone to induce genetic mutations or chromosomal damage.

## Experimental Protocol: Genotoxicity Assays

- In Vitro:
  - Ames bacterial mutation assay.
  - Mouse lymphoma assay for gene mutation.
  - Chromosomal aberration assay in human lymphocytes.
- In Vivo:
  - Micronucleus assays in mice (oral administration) and rats (intramuscular administration) to detect chromosomal aberrations.

**Table 3: Summary of Genotoxicity Study Results**

Assay	System	Metabolic Activation (S9)	Result
Bacterial Mutagenicity (Ames test)	S. typhimurium	With & Without	Negative (slight, non-significant increase at highest concentration)
Gene Mutation	Mouse Lymphoma Cells	With & Without	Negative
Chromosomal Aberration	Human Lymphocytes	With & Without	Positive results were obtained in one in vitro assay. However, another report states the assay was negative.
Micronucleus Test	Mouse (in vivo, oral)	N/A	Negative
Micronucleus Test	Rat (in vivo, IM)	N/A	Negative

Based on the overall evidence, it was concluded that ziprasidone is not mutagenic or clastogenic.

## Reproductive and Developmental Toxicity

The potential effects of ziprasidone on fertility, embryonic and fetal development, and pre- and postnatal development were investigated in animal models.

## Experimental Protocol: Reproductive and Developmental Toxicity Studies

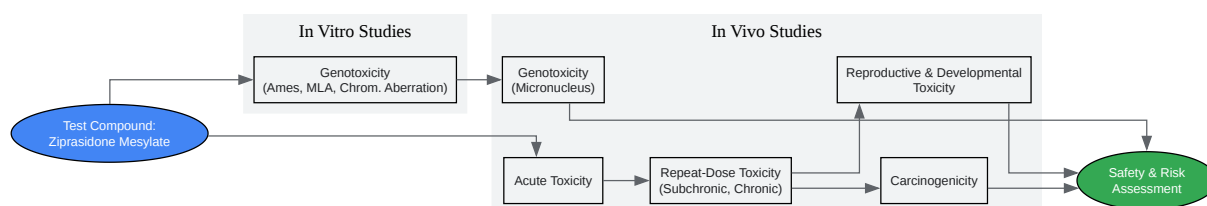
Studies were conducted in rats and rabbits to assess the effects of ziprasidone on all stages of reproduction. The oral route of administration was primarily used, with doses up to 160 mg/kg in rats.

### Key Findings:

Animal studies have indicated developmental toxicity, including possible teratogenic effects, at doses similar to therapeutic human doses. In a study investigating the effects on female rats, ziprasidone administered at 2.5 mg/kg for 28 days resulted in significant weight gain on day 28, but had no effect on the estrous cycle, uterine weight, or plasma prolactin levels.

## Visualizations

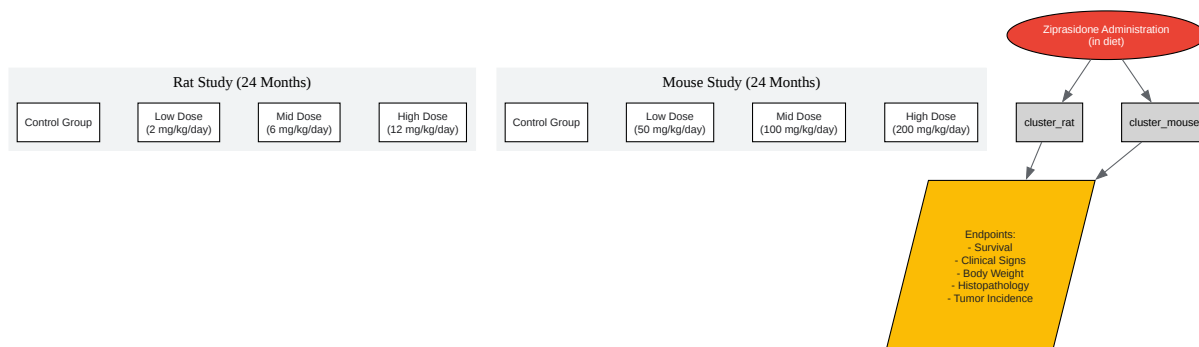
### Diagram 1: General Preclinical Toxicology Workflow



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Caption: General workflow for preclinical toxicology assessment of **ziprasidone mesylate**.

### Diagram 2: Carcinogenicity Study Design



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Caption: Experimental design for the 24-month carcinogenicity studies in rats and mice.

## Conclusion

The preclinical toxicology studies of **ziprasidone mesylate** have characterized its safety profile. No significant target organ toxicity was observed at occupationally-relevant doses. The genotoxicity assays were largely negative. The carcinogenicity findings in female mice, specifically the increase in pituitary and mammary gland tumors, are attributed to a prolactin-mediated mechanism, a known effect of dopamine D2 receptor antagonists. Reproductive studies in animals have shown some developmental toxicity. This comprehensive preclinical data package was essential for the risk assessment and approval of ziprasidone for clinical use.

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- To cite this document: BenchChem. [Preclinical Toxicology of Ziprasidone Mesylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218695#ziprasidone-mesylate-preclinical-toxicology-studies]

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